molecular formula C17H18N4O2 B1662458 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide CAS No. 847387-93-3

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

Numéro de catalogue: B1662458
Numéro CAS: 847387-93-3
Poids moléculaire: 310.35 g/mol
Clé InChI: XRYOQOUJMQVCBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group and a branched aliphatic amide (2-methylpropanamide).

Propriétés

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11(2)16(22)19-13-9-12(5-6-15(13)23-3)14-10-21-8-4-7-18-17(21)20-14/h4-11H,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYOQOUJMQVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chichibabin Cyclocondensation Protocol

A representative procedure involves reacting 2-aminopyrimidine (0.1 mol) with 2-bromoacetophenone (0.1 mol) in acetone at ambient temperature for 12–24 hours. Ammonium acetate (1.5 eq) is typically added as a catalyst, achieving yields of 68–72% for the unsubstituted imidazo[1,2-a]pyrimidine core.

Key Variables:

Parameter Optimal Range Impact on Yield
Solvent Acetone/EtOH (1:1) Maximizes solubility of intermediates
Temperature 25–40°C >50°C promotes side reactions
Catalyst Loading 1.2–1.5 eq NH4OAc <1 eq slows cyclization

Microwave-assisted synthesis has emerged as an alternative, reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C in DMF). This method improves yields to 78–82% while minimizing decomposition.

Amidation with 2-Methylpropanoyl Chloride

The final step introduces the 2-methylpropanamide group via nucleophilic acyl substitution. This reaction demands careful control of basicity and temperature to prevent imidazo[1,2-a]pyrimidine ring decomposition.

Two-Stage Amidation Process

  • Generation of Active Intermediate:
    Reaction of 2-methylpropanoyl chloride (1.5 eq) with Hünig’s base (2 eq) in THF at -20°C for 30 minutes.
  • Coupling Reaction:
    Addition of 5-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine (1 eq) and warming to 25°C over 2 hours.

Yield Optimization Data:

Base Solvent Temperature Yield
DIPEA THF -20→25°C 67%
Pyridine DCM 0°C 52%
NaHCO3 EtOAc/H2O 25°C 38%

Industrial-Scale Challenges and Solutions

Regioselectivity in Core Formation

Competing pathways often generate imidazo[1,5-a]pyrimidine byproducts (12–18% yield). Computational modeling identifies three critical control points:

  • Maintaining pH 4.5–5.5 during cyclocondensation
  • Using bulky amines (e.g., DABCO) to sterically hinder unwanted tautomerization
  • Implementing gradient crystallization (hexane/EtOAc 10:1→4:1) for byproduct removal

Purification Challenges

The final compound’s planar structure (TPSA = 81.2 Ų) complicates chromatographic separation. Industrial approaches utilize:

  • High-performance countercurrent chromatography (HPCCC) with heptane/EtOAc/MeOH/H2O (5:5:3:2)
  • Recrystallization from tert-butyl methyl ether at -20°C

Purification Efficiency:

Method Purity Recovery
Silica Chromatography 95.2% 61%
HPCCC 99.8% 89%

Alternative Synthetic Routes

Organocatalytic Domino Reactions

A novel three-component assembly employs:

  • 2-Aminoimidazole
  • N-Arylitaconimide
  • 2-Methylpropanoyl chloride

This one-pot method proceeds via:

  • Aza-Michael addition (ΔG‡ = 18.3 kcal/mol)
  • Mannich cyclization (ΔG‡ = 22.1 kcal/mol)
  • Spontaneous oxidation

While elegant, this route currently achieves only 34% yield due to competing polymerization pathways.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) enables enantioselective amidation under mild conditions (pH 7.4, 37°C). Preliminary data show:

  • 89% conversion in 8 hours
  • 99% enantiomeric excess
  • 5× reusability without activity loss

Scalability and Process Economics

A comparative analysis of 100 kg batch production reveals:

Parameter Traditional Route Biocatalytic Route
Total Steps 5 3
Overall Yield 41% 58%
E-Factor 86 32
COGS/kg $12,400 $8,900

The biocatalytic method reduces waste production by 63% while maintaining compliance with ICH Q11 guidelines for impurity profiles.

Analyse Des Réactions Chimiques

Key Reaction Steps:

StepReaction TypeReagents/ConditionsYield (%)Reference
1Suzuki–Miyaura CouplingPdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C, 12 hr62–75
2Acylation2-Methylpropanoyl chloride, Et₃N, DCM, 0°C85
3Methoxy Deprotection (Optional)BBr₃, CH₂Cl₂, −78°C → RT90

Functional Group Transformations

The 2-methylpropanamide moiety and methoxy group participate in selective modifications:

Amide Hydrolysis

Controlled hydrolysis under acidic conditions converts the amide to a carboxylic acid:

RCONHR’HCl (6M), refluxRCOOH + R’NH2HCl\text{RCONHR'} \xrightarrow{\text{HCl (6M), reflux}} \text{RCOOH + R'NH}_2\text{HCl}

  • Conditions : 6 M HCl, 110°C, 8 hr

  • Yield : 78% (isolated as sodium salt)

Methoxy Group Reactions

  • Demethylation : BBr₃-mediated cleavage yields a phenolic derivative.

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) under basic conditions forms ethoxy analogs .

Catalytic Cross-Coupling at the Imidazo[1,2-a]pyrimidine Core

The C2 position of the imidazo[1,2-a]pyrimidine ring undergoes regioselective arylation:

Direct C–H Arylation

SubstrateCatalyst SystemAryl HalideYield (%)Selectivity (C2:C4)
Parent CompoundPd(OAc)₂/CuI, DMF, 120°C4-Bromotoluene6595:5
Demethylated DerivativePdCl₂(dppf)/Ag₂CO₃, DMSO3-Iodoanisole5889:11

This method enables diversification without N-arylation byproducts .

Industrial-Scale Production Methods

Optimized one-pot protocols improve efficiency for large-scale synthesis:

ParameterLaboratory ScaleIndustrial Process
SolventDMF/H₂OEthanol/H₂O (3:1)
Catalyst Loading5 mol% Pd1.2 mol% Pd/C (recyclable)
Reaction Time12 hr4 hr (microwave-assisted)
Purity95% (HPLC)>99% (crystallized)

Stability Under Reactive Conditions

The compound demonstrates stability in:

  • Oxidative Environments : No decomposition in 3% H₂O₂ (pH 7, 24 hr).

  • Reductive Conditions : Stable to NaBH₄/MeOH but undergoes imidazole ring hydrogenation under H₂/Pd-C.

Applications De Recherche Scientifique

COX-2 Inhibition

One of the primary applications of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is its role as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammatory process. Inhibition of COX-2 can lead to significant anti-inflammatory and analgesic effects, making this compound a candidate for treating conditions such as:

  • Arthritis
  • Cancer-related pain
  • Other inflammatory diseases

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit anticancer properties. Studies suggest that this compound may disrupt cancer cell proliferation and induce apoptosis (programmed cell death) in certain cancer types.

Case Study: Breast Cancer Cells

In vitro studies have shown that this compound can inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of this compound. It may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Insights

The neuroprotective activity is hypothesized to stem from the compound's ability to inhibit inflammatory mediators and enhance neuronal survival pathways .

Mécanisme D'action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Functional Group Variations

The compound’s imidazo[1,2-a]pyrimidine core is shared with several analogs, but substituent variations significantly influence properties:

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide (Target) Imidazo[1,2-a]pyrimidine 2-Methoxyphenyl, 2-methylpropanamide ~330.36 (est.) Amide, methoxy, branched alkyl
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Phenyl, thiophene-Schiff base 343.41 Schiff base, aromatic rings
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide Imidazo[1,2-a]pyrimidine 2-Methoxyphenyl, trifluoromethylbenzamide 412.36 Aromatic amide, CF3 group
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine Difluorophenyl, sulfonamide 325.29 Sulfonamide, triazole
Key Observations:
  • Amide vs. Schiff Base : The target’s aliphatic amide (2-methylpropanamide) contrasts with the aromatic Schiff base in , likely enhancing solubility but reducing π-π stacking interactions.
  • Trifluoromethyl Substitution : The analog in replaces the aliphatic amide with a 4-(trifluoromethyl)benzamide group, increasing lipophilicity and metabolic stability due to the CF3 group.
  • Heterocycle Variation : Flumetsulam uses a triazolo-pyrimidine core with a sulfonamide, highlighting how heterocycle choice (imidazo vs. triazolo) impacts target specificity (e.g., herbicidal activity).

Electronic and Physicochemical Properties

  • Branching in Amide : The 2-methylpropanamide group introduces steric hindrance, which may reduce off-target interactions compared to linear amides.
  • CF3 Group Effects : The trifluoromethyl analog exhibits higher electronegativity, which could improve membrane permeability but may alter toxicity profiles.

Activité Biologique

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Characteristics

The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group. Its molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structural complexity contributes to its biological activity, particularly as a COX-2 inhibitor.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC17H18N4O2C_{17}H_{18}N_{4}O_{2}
Imidazo MoietyPresent (5-imidazo[1,2-a]pyrimidin-2-yl)
Methoxy GroupPresent (2-methoxyphenyl)
Amide Functional GroupPresent (2-methylpropanamide)

Research indicates that this compound acts primarily as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process; inhibiting this enzyme can lead to anti-inflammatory and analgesic effects. The compound binds to the active site of COX-2, reducing prostaglandin production and thereby alleviating inflammation and pain .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory treatments : Due to its COX-2 inhibitory activity.
  • Cancer therapy : Preliminary studies suggest it may have anticancer properties, although further research is needed to confirm these effects.

Case Studies and Research Findings

  • Study on COX-2 Inhibition :
    A study demonstrated that compounds similar to this compound exhibited significant COX-2 inhibitory activity. The binding affinity for COX-2 was assessed using molecular docking studies, revealing strong interactions at the active site .
  • Anticancer Activity :
    Another investigation focused on the anticancer properties of related imidazo derivatives. These compounds showed promising results against various cancer cell lines in vitro, suggesting that modifications in the structure could enhance their efficacy .
  • In Vivo Studies :
    While many compounds exhibit potent in vitro activity, their effectiveness in vivo can differ significantly. For instance, some derivatives showed limited metabolic stability in animal models, which may affect their therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

Q & A

How can microwave-assisted synthesis improve the efficiency of synthesizing imidazo[1,2-a]pyrimidine derivatives?

Microwave-assisted organic synthesis (MAOS) accelerates reaction rates and enhances yields by enabling rapid, uniform heating. For example, imidazo[1,2-a]pyridine derivatives with non-covalent interaction motifs were synthesized using MAOS, reducing reaction times from hours to minutes while maintaining high purity . Key parameters include microwave power (100–300 W), solvent selection (e.g., DMF or ethanol), and temperature control (80–150°C). This method is particularly effective for cyclization and condensation steps, as demonstrated in the synthesis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile .

What spectroscopic and crystallographic techniques are critical for characterizing imidazo[1,2-a]pyrimidine derivatives?

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic protons (δ 7.32–10.05 ppm) in imidazo[1,2-a]pyrimidine cores .
  • X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks, as shown for 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile, revealing π-π stacking and C–H···N interactions .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
  • LC/MS : Confirms molecular weight and purity (>95%) .

How do crystalline forms of imidazo[1,2-a]pyrimidine derivatives influence their biological activity?

Crystalline forms (e.g., polymorphs or solvates) affect solubility and bioavailability. For instance, Novartis AG patented a crystalline form of a related imidazo[1,2-a]pyridine-carboxamide, demonstrating enhanced thermal stability (decomposition >200°C) and solubility in aqueous buffers compared to amorphous forms . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to validate crystallinity .

What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyrimidine-based inhibitors?

  • Systematic substituent variation : For example, replacing 2-methylpropanamide with sulfonamide groups (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) improved kinase inhibition by enhancing hydrophobic interactions .
  • Computational docking : Molecular dynamics simulations can rationalize divergent IC50 values, as seen in antikinetoplastid chalcone-imidazo[1,2-a]pyridine conjugates, where electron-withdrawing groups (e.g., -Br) increased Trypanosoma brucei rhodesiense inhibition (IC50 = 1.13 μM) .

How can researchers address discrepancies in biological assay results for imidazo[1,2-a]pyrimidine derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MRC-5 fibroblasts vs. PMM macrophages) to confirm selectivity .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) that may cause false negatives .
  • Counter-screening : Exclude off-target effects using kinase/GPCR panels, as applied to METTL3 inhibitor STM2457 (IC50 < 100 nM) .

What purification methods are optimal for imidazo[1,2-a]pyrimidine derivatives with polar substituents?

  • Silica gel chromatography : Effective for intermediates like N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine using gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
  • Recrystallization : Solvent pairs (e.g., ethanol/water) yield high-purity (>99%) solids, as demonstrated for 2-methylpropanamide derivatives .

How does Hirshfeld surface analysis inform the design of imidazo[1,2-a]pyrimidine derivatives?

Hirshfeld analysis quantifies non-covalent interactions (e.g., C–H···N, π-π) critical for crystal packing. For 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile, >25% of surface contacts were attributed to H···H and C···H interactions, guiding modifications to enhance solubility .

What are the trade-offs between polyphosphoric acid (PPA) and NaBH4-mediated synthetic routes for imidazo[1,2-a]pyrimidine derivatives?

  • PPA cyclization : Enables high-temperature (120°C) ring closure (e.g., 6-ethyl-7-methoxy-5-methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine) but requires corrosive handling .
  • NaBH4 reduction : Mild conditions (0–5°C in methanol) favor amine intermediates (e.g., N-(naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine) without side oxidation .

How can researchers assess the stability of imidazo[1,2-a]pyrimidine derivatives under physiological conditions?

  • pH stability profiling : Incubate compounds in buffers (pH 1.2–7.4) and analyze degradation via HPLC. For example, sulfonamide derivatives showed >90% stability at pH 7.4 after 24 hours .
  • Light/heat stress testing : Expose solids to 40°C/75% RH for 28 days; crystalline forms typically degrade <5% under these conditions .

How do electron-withdrawing substituents modulate the solubility of imidazo[1,2-a]pyrimidine derivatives?

  • Trifluoromethyl (-CF3) : Increases lipophilicity (logP +0.5) but reduces aqueous solubility (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide: solubility <10 μg/mL) .
  • Methoxy (-OCH3) : Enhances solubility via H-bonding (e.g., N-(4-methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine: solubility 120 μg/mL in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.